![molecular formula C11H7N3O2S B2639718 6-(3-Nitrophenyl)imidazo[2,1-b][1,3]thiazole CAS No. 300801-18-7](/img/structure/B2639718.png)
6-(3-Nitrophenyl)imidazo[2,1-b][1,3]thiazole
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Overview
Description
“6-(3-Nitrophenyl)imidazo[2,1-b][1,3]thiazole” is a chemical compound with the CAS Number: 300801-18-7 and a molecular weight of 245.26 .
Synthesis Analysis
The synthesis of “6-(3-Nitrophenyl)imidazo[2,1-b][1,3]thiazole” and its derivatives has been a subject of interest in recent years . For instance, a catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazole scaffolds under mild transition-metal-free conditions has been reported .Chemical Reactions Analysis
While specific chemical reactions involving “6-(3-Nitrophenyl)imidazo[2,1-b][1,3]thiazole” are not explicitly mentioned in the search results, there are references to the synthesis of related imidazo[2,1-b]thiazoles and their reactions .Scientific Research Applications
Medicinal Chemistry and Drug Development
- Anticancer Properties : Researchers have explored the anticancer potential of 6-(3-Nitrophenyl)imidazo[2,1-b][1,3]thiazole derivatives. These compounds exhibit cytotoxic effects against human cancer cell lines, including prostate, lung, breast, and other cancers . Further studies could lead to the development of novel chemotherapeutic agents.
Biological Studies and Molecular Docking
- DNA-Binding Applications : Bis-heterocycles, including imidazo[2,1-b][1,3]thiazoles, have attracted attention due to their diverse biological activities. They can potentially interact with DNA, making them relevant for drug design and understanding DNA-protein interactions .
Safety and Hazards
The safety information for “6-(3-Nitrophenyl)imidazo[2,1-b][1,3]thiazole” includes hazard statements H302, H312, and H332, indicating that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
The future directions for “6-(3-Nitrophenyl)imidazo[2,1-b][1,3]thiazole” and its derivatives could involve further exploration of their potential biological activities, given the reported anticancer activities of certain imidazo[2,1-b]thiazole-based compounds . Additionally, the development of more efficient and environmentally friendly synthesis methods could also be a focus of future research .
Mechanism of Action
Target of Action
Similar compounds have been found to target pantothenate synthetase of mycobacterium tuberculosis .
Mode of Action
It is suggested that similar compounds interact with their targets, leading to changes that inhibit the growth of certain bacteria .
Biochemical Pathways
Similar compounds have been found to affect the synthesis of pantothenate, a key component in the metabolism of mycobacterium tuberculosis .
Pharmacokinetics
Similar compounds have been designed with in silico admet prediction, suggesting a consideration of these properties during their synthesis .
Result of Action
Similar compounds have been found to display inhibitory activity against mycobacterium tuberculosis .
Action Environment
Similar compounds have been synthesized and evaluated for in vitro antitubercular activity .
properties
IUPAC Name |
6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2S/c15-14(16)9-3-1-2-8(6-9)10-7-13-4-5-17-11(13)12-10/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APHADAMGMADIPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN3C=CSC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Nitrophenyl)imidazo[2,1-b][1,3]thiazole |
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